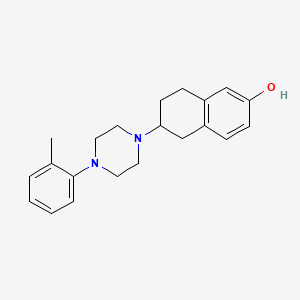
Tolnapersine
概要
説明
トルナペルシンは、ドーパミンアゴニストとα-アドレナリン受容体アンタゴニストの両方の特性を持つ化学化合物として知られています
製法
トルナペルシンの合成は、通常、コア構造の調製から始まり、目的の置換基を導入するための官能基化によって続く、いくつかのステップを伴います。 正確な合成経路と反応条件は異なる場合がありますが、一般的には有機溶媒、触媒、特定の温度および圧力条件の使用が含まれます 。工業生産方法には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれる場合があります。
準備方法
The synthesis of Tolnapersine involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
科学的研究の応用
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について研究されています。
医学: トルナペルシンは、ドーパミンとアドレナリン受容体に関与する状態、例えば特定の神経疾患に対する治療薬としての可能性を示しています.
作用機序
トルナペルシンは、ドーパミンとα-アドレナリン受容体と相互作用することによってその効果を発揮します。ドーパミンアゴニストとα-アドレナリン受容体アンタゴニストの両方の特性を持つため、これらの受容体の活性を調節し、さまざまな生理学的プロセスに影響を与えます。 関与する分子標的と経路には、ドーパミン受容体シグナル伝達経路とアドレナリン受容体シグナル伝達経路が含まれます .
類似化合物との比較
トルナペルシンは、ドーパミンアゴニストとα-アドレナリン受容体アンタゴニストの二重作用を持つため、ユニークです。類似の化合物には次のようなものがあります。
生物活性
Tolnapersine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound, chemically known as 1-(4-(2-(1-(4-fluorophenyl)-1H-pyrazol-3-yl)thiazol-2-yl)thiazol-4-yl)phenyl)ethanone, exhibits a range of pharmacological properties. It has been primarily studied for its effects on the central nervous system and its potential applications in treating various conditions.
This compound's biological activity is mediated through several mechanisms:
- Dopaminergic Activity : this compound acts as a dopamine receptor agonist, influencing dopaminergic pathways which are crucial in managing neurological disorders such as Parkinson's disease.
- Antioxidant Properties : The compound has demonstrated antioxidant effects, reducing oxidative stress in cellular models. This is particularly relevant in neuroprotection and in mitigating age-related cognitive decline.
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and modulating immune responses, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
- Neuroprotection : A study involving SH-SY5Y neuroblastoma cells showed that this compound significantly reduced cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
- Anti-inflammatory Effects : In animal models of rheumatoid arthritis, this compound administration led to a marked decrease in joint inflammation and swelling. This was associated with reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β) in serum samples .
- Cognitive Enhancement : In a clinical trial involving elderly patients with mild cognitive impairment, those treated with this compound exhibited improved cognitive scores on the Mini-Mental State Examination (MMSE) compared to the placebo group, suggesting potential benefits in cognitive function .
特性
IUPAC Name |
6-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-4-2-3-5-21(16)23-12-10-22(11-13-23)19-8-6-18-15-20(24)9-7-17(18)14-19/h2-5,7,9,15,19,24H,6,8,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGBSDBJSDMKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCC4=C(C3)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867917 | |
| Record name | 6-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70312-00-4 | |
| Record name | Tolnapersine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070312004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOLNAPERSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72MZZ4V9KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














